Pentacloruro de tantalio

Descripción general

Descripción

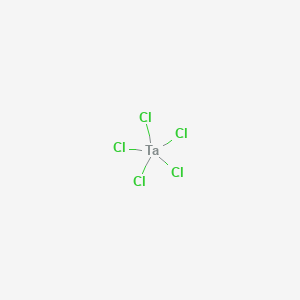

Tantalum pentachloride, also known as TaCl5, is a chemical compound of tantalum and chlorine. It is a white crystalline solid that is soluble in water and organic solvents. It is a strong oxidizing agent and is used in organic synthesis, electroplating, and in the production of other tantalum compounds. Tantalum pentachloride is a useful reagent in organic synthesis, and is used in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals.

Aplicaciones Científicas De Investigación

Industria electrónica y de semiconductores

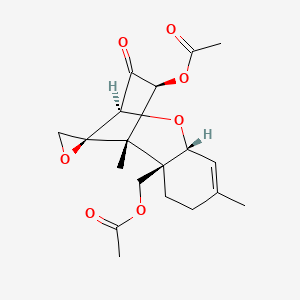

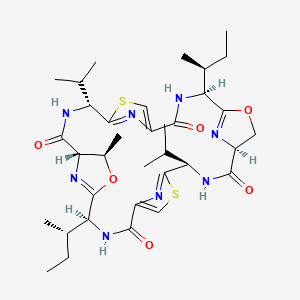

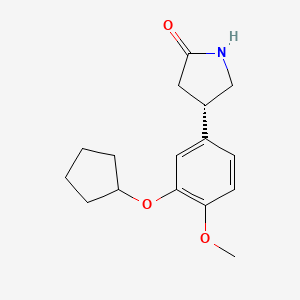

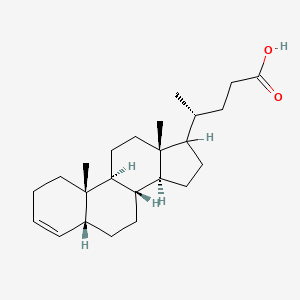

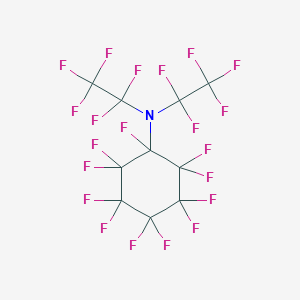

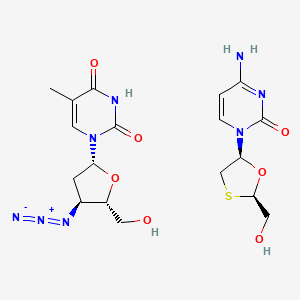

El pentacloruro de tantalio se utiliza en la industria electrónica, particularmente en la producción de dispositivos semiconductores. Sirve como precursor para los procesos de deposición química en fase vapor (CVD) para crear películas delgadas de compuestos a base de tantalio {svg_1}. Estas películas son esenciales en la fabricación de varios componentes electrónicos, incluidos condensadores y resistencias, debido a las excelentes propiedades eléctricas del tantalio {svg_2} {svg_3} {svg_4}.

Síntesis química

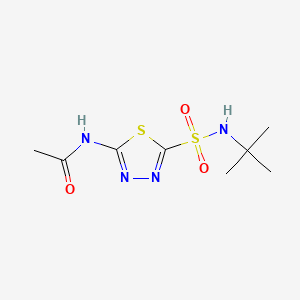

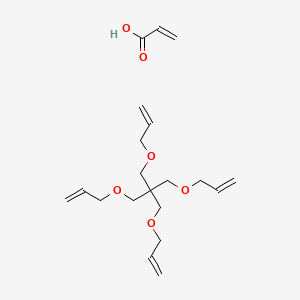

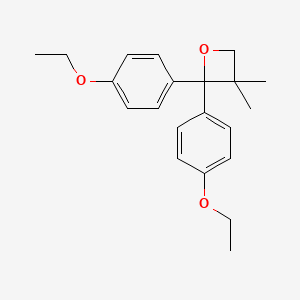

En el ámbito de la síntesis química, TaCl₅ es conocido por su papel como catalizador. Se comporta de manera similar a un catalizador de Friedel-Crafts, facilitando varias reacciones orgánicas {svg_5}. Su naturaleza electrófila le permite formar complejos estables con éteres, lo que ayuda en la síntesis de moléculas orgánicas complejas {svg_6}.

Ciencia de los materiales

TaCl₅ es significativo en la ciencia de los materiales para la síntesis de nuevos materiales. Actúa como material de partida para compuestos de clúster M₆ octaédricos con puente de borde y participa en la preparación de oxicloruro de tantalio(V) y pentóxido de tantalio {svg_7}. Estos compuestos tienen aplicaciones en la creación de materiales avanzados con propiedades específicas deseadas.

Investigación médica

En la investigación médica, el this compound se ha explorado para su uso en la síntesis radiofarmacéutica. Sirve como intermedio en la creación de radiotrazadores, como el tantalio-178, que se utilizan en procedimientos de imagenología de medicina nuclear {svg_8}.

Almacenamiento de energía

TaCl₅ encuentra aplicaciones en tecnologías de almacenamiento de energía. Se utiliza como precursor de alta pureza para procesos de deposición atómica en capas (ALD) para producir materiales para microprocesadores y chips de memoria, que son integrales en los sistemas de almacenamiento de energía {svg_9}.

Catálisis

El this compound se emplea como catalizador en varios procesos industriales. Es conocido por su papel en la producción sostenible de acroleína mediante la catálisis de la deshidratación en fase gaseosa de la glicerina {svg_10}. Sus propiedades catalíticas también se aprovechan en aplicaciones ambientales, como el tratamiento de contaminantes.

Safety and Hazards

Tantalum pentachloride is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with protective gloves, eye protection, and face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

Mecanismo De Acción

Target of Action:

Tantalum pentachloride primarily targets chemical reactions involving tantalum. Its role lies in serving as a precursor or starting material for various tantalum-based compounds. When it reacts with other substances, tantalum pentachloride undergoes hydrolysis, leading to the formation of tantalum oxychloride (TaOCl₃) and eventually tantalum pentoxide (Ta₂O₅) .

Action Environment:

Environmental factors play a crucial role in the stability and efficacy of tantalum pentachloride:

Remember, tantalum pentachloride’s journey from white powder to valuable compounds highlights its importance in materials science and industry! 🌐🔬 .

Análisis Bioquímico

Biochemical Properties

Tantalum pentachloride plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to hydrolyze readily, forming tantalum(V) oxychloride and eventually tantalum pentoxide . These reactions are crucial in understanding its interactions with enzymes, proteins, and other biomolecules. Tantalum pentachloride can act as a catalyst in certain biochemical reactions, influencing the activity of specific enzymes and proteins. The nature of these interactions often involves the formation of coordination complexes, which can alter the structure and function of the biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tantalum pentachloride can change over time. The compound’s stability and degradation are important factors to consider. Tantalum pentachloride is known to hydrolyze in the presence of moisture, forming tantalum(V) oxychloride and tantalum pentoxide . These degradation products can have different biochemical properties and effects on cellular function. Long-term studies have shown that tantalum pentachloride can have lasting effects on cellular processes, depending on its stability and the conditions of the experiment.

Propiedades

IUPAC Name |

pentachlorotantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.Ta/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIMLTQPLAGXMX-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ta](Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TaCl5, Cl5Ta | |

| Record name | tantalum(V) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tantalum(V)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064780 | |

| Record name | Tantalum chloride (TaCl5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light yellow solid; [Merck Index] White to pale yellow crystals or powder; [Alfa Aesar MSDS] | |

| Record name | Tantalum pentachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7721-01-9 | |

| Record name | Tantalum pentachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7721-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum pentachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007721019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum chloride (TaCl5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum chloride (TaCl5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tantalum pentachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of tantalum pentachloride?

A1: The molecular formula of tantalum pentachloride is TaCl5, and its molecular weight is 358.21 g/mol.

Q2: What is the structure of tantalum pentachloride in the solid state?

A2: In the solid state, tantalum pentachloride exists as a dimer, (TaCl5)2, with two chlorine atoms bridging the two tantalum centers. [] Each tantalum atom adopts a distorted octahedral geometry. []

Q3: What spectroscopic techniques are commonly used to characterize tantalum pentachloride?

A3: Several spectroscopic techniques can be employed for the characterization of TaCl5. These include:

- Raman Spectroscopy: Provides information about the vibrational modes of molecules, helpful in identifying TaCl5 and studying its behavior in different chemical environments. []

- 35Cl Nuclear Quadrupole Resonance (NQR): Offers insights into the electronic environment around the chlorine atoms in TaCl5, aiding in understanding its bonding characteristics. []

- Infrared (IR) Spectroscopy: Useful for identifying functional groups and studying the coordination of ligands to the tantalum center. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 31P): Helpful in characterizing TaCl5 complexes with organic ligands, providing information about the structure and bonding in these complexes. [, , ]

Q4: Is tantalum pentachloride stable in air?

A5: TaCl5 is highly moisture-sensitive and readily hydrolyzes in air to form tantalum oxide and hydrogen chloride. [, ] It should be handled under an inert atmosphere using standard Schlenk techniques or a glovebox.

Q5: What happens when tantalum pentachloride is heated?

A6: Upon heating, tantalum pentachloride sublimes but can also undergo thermal decomposition. [] The decomposition products depend on the conditions but may include tantalum nitride (TaN) or tantalum oxychloride (TaOCl3). [, ]

Q6: Can tantalum pentachloride act as a catalyst?

A7: Yes, TaCl5 can function as a Lewis acid catalyst in various organic reactions. [, ]

Q7: What type of reactions can be catalyzed by tantalum pentachloride?

A7: TaCl5 can catalyze a range of reactions, including:

- Acylation Reactions: TaCl5 can act as an efficient catalyst for the acylation of alcohols, phenols, and amines. []

- Polymerization Reactions: It can initiate the polymerization of alkynes, yielding polymers with varying configurations. [, ]

Q8: How does tantalum pentachloride promote these reactions?

A8: TaCl5 acts as a Lewis acid, accepting electron pairs from reactants, thereby activating them towards further reactions.

Q9: How is tantalum pentachloride used in the synthesis of tantalum nitride (TaN) thin films?

A10: TaCl5 serves as a precursor in chemical vapor deposition (CVD) processes for the production of TaN thin films. [, , , ] It reacts with nitrogen-containing precursors like ammonia or hexamethyldisilazane at elevated temperatures, leading to the deposition of TaN films. [, ]

Q10: What are the advantages of using tantalum pentachloride in TaN thin film synthesis?

A10: TaCl5 offers several advantages as a precursor for TaN:

- High Volatility: Allows for efficient transport in the gas phase during CVD. []

- Clean Decomposition: Decomposes cleanly at relatively low temperatures, yielding high-purity TaN films. []

Q11: Are there alternative methods for synthesizing tantalum nitride using tantalum pentachloride?

A11: Yes, alternative methods for TaN synthesis using TaCl5 include:

- Plasma Enhanced Chemical Vapor Deposition (PECVD): Utilizes plasma to enhance the reactivity of TaCl5, allowing for deposition at lower temperatures. []

- Atomic Layer Deposition (ALD): Enables the deposition of highly conformal and uniform TaN films with precise thickness control. []

Q12: How does tantalum pentachloride react with primary amines?

A13: TaCl5 reacts with primary amines to give imido complexes. [, ] The structure of the resulting complex depends on the steric bulk of the amine used. [, ]

Q13: What types of complexes can tantalum pentachloride form?

A13: TaCl5 can form a diverse range of complexes, including:

- Imido Complexes: Containing a Ta=N double bond, often formed by reactions with primary amines. [, ]

- Amido Complexes: Containing a Ta-N single bond, typically formed by reactions with secondary amines. []

- Phosphine Oxide Complexes: Formed by coordination of phosphine oxide ligands to the tantalum center. []

- Alkyne Complexes: Formed by coordination of alkynes to the tantalum center, exhibiting interesting bonding characteristics. []

- Halo Complexes: Formed by reaction with alkali metal halides, resulting in anionic complexes like TaCl6-. [, , ]

Q14: How do the ligands influence the properties of the resulting tantalum complexes?

A14: Ligands play a crucial role in dictating the properties of tantalum complexes by:

- Influencing the coordination geometry around the tantalum center. [, ]

- Modulating the reactivity of the complex. []

- Dictating the solubility and stability of the complex in different solvents. []

Q15: What safety precautions should be taken when handling tantalum pentachloride?

A15: TaCl5 requires careful handling due to its reactivity:

Q16: What is the environmental impact of tantalum pentachloride?

A16: While specific studies on the environmental impact of TaCl5 might be limited, it's crucial to consider:

- Tantalum Mining: The extraction of tantalum ore, the primary source of tantalum, can have significant environmental consequences. []

Q17: Are there any efforts to develop sustainable practices for tantalum pentachloride production and use?

A17: Research into more sustainable practices for tantalum compounds is ongoing and includes:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone](/img/structure/B1210232.png)

![[(2R,3S,4R,5R)-5-(3-aminopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2R,3R,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] phosphate](/img/structure/B1210251.png)